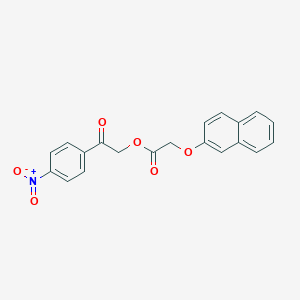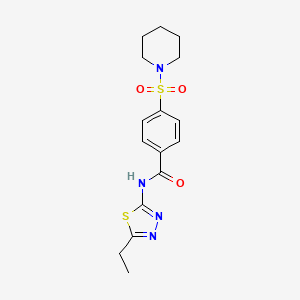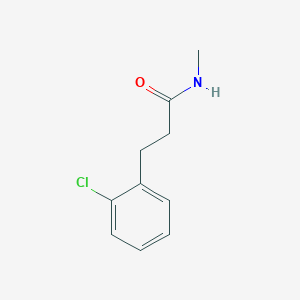
2-(4-nitrophenyl)-2-oxoethyl (2-naphthyloxy)acetate
Descripción general
Descripción
2-(4-nitrophenyl)-2-oxoethyl (2-naphthyloxy)acetate, also known as NPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. NPEA is a derivative of 2-naphthoxyacetic acid and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl (2-naphthyloxy)acetate is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(4-nitrophenyl)-2-oxoethyl (2-naphthyloxy)acetate has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-nitrophenyl)-2-oxoethyl (2-naphthyloxy)acetate exhibits anti-inflammatory and analgesic effects in animal models of inflammation and pain. 2-(4-nitrophenyl)-2-oxoethyl (2-naphthyloxy)acetate has also been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity. In addition, 2-(4-nitrophenyl)-2-oxoethyl (2-naphthyloxy)acetate has been shown to enhance plant growth and improve crop yield in various plant species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-nitrophenyl)-2-oxoethyl (2-naphthyloxy)acetate in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation is that the mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl (2-naphthyloxy)acetate is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 2-(4-nitrophenyl)-2-oxoethyl (2-naphthyloxy)acetate. One direction is to further investigate its mechanism of action, which could lead to the development of new drugs for the treatment of pain and inflammation-related disorders. Another direction is to explore its potential applications in agriculture, particularly as a plant growth regulator. Additionally, the synthesis of new materials using 2-(4-nitrophenyl)-2-oxoethyl (2-naphthyloxy)acetate as a precursor could lead to the development of new materials with desirable properties.
Aplicaciones Científicas De Investigación
2-(4-nitrophenyl)-2-oxoethyl (2-naphthyloxy)acetate has been extensively studied for its potential applications in various fields. In medicine, 2-(4-nitrophenyl)-2-oxoethyl (2-naphthyloxy)acetate has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. In agriculture, 2-(4-nitrophenyl)-2-oxoethyl (2-naphthyloxy)acetate has been shown to enhance plant growth and improve crop yield, making it a potential candidate for the development of new plant growth regulators. In material science, 2-(4-nitrophenyl)-2-oxoethyl (2-naphthyloxy)acetate has been used as a precursor for the synthesis of new materials with desirable properties.
Propiedades
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-naphthalen-2-yloxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO6/c22-19(15-5-8-17(9-6-15)21(24)25)12-27-20(23)13-26-18-10-7-14-3-1-2-4-16(14)11-18/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZKJUWZHWJDBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-allyl-6-ethyl-2-[(2-oxo-2-phenylethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3469151.png)
![3-allyl-6-ethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3469156.png)

![3-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B3469160.png)
![3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B3469167.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3469168.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-3-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B3469175.png)
![2-[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B3469179.png)
![2,4,9,9-tetramethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B3469181.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B3469187.png)
![1-[(2-bromo-4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B3469192.png)

